molecular formula C20H18N2O5S B2978133 N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide CAS No. 2034256-69-2

N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide

Cat. No.: B2978133
CAS No.: 2034256-69-2
M. Wt: 398.43
InChI Key: ITVGWUJGCZOXKZ-UHFFFAOYSA-N
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Description

N’-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide is a complex organic compound characterized by the presence of benzodioxole and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole and benzothiophene intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N’-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 3-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile
  • 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoic acid

Uniqueness

N’-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide is unique due to its specific combination of benzodioxole and benzothiophene moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-20(25,17-8-12-4-2-3-5-16(12)28-17)10-21-18(23)19(24)22-13-6-7-14-15(9-13)27-11-26-14/h2-9,25H,10-11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVGWUJGCZOXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)(C3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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